molecular formula C14H19NO5S B8018017 (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B8018017
M. Wt: 313.37 g/mol
InChI Key: GFIYMPOLIUHNDY-GFCCVEGCSA-N
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Description

“(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide” (CAS: 1313705-91-7) is a chiral heterocyclic compound with a molecular formula of C₁₄H₁₉NO₅S and a molecular weight of 313.37 g/mol . The structure comprises a five-membered oxathiazolidine ring system containing both sulfur and oxygen atoms, substituted with a tert-butoxycarbonyl (Boc) group at the 3-position and a benzyl group at the 4-position. The Boc group serves as a protective moiety for amines in synthetic chemistry, while the benzyl substituent may enhance lipophilicity or influence steric interactions. This compound is typically used as an intermediate in organic synthesis, particularly in enantioselective reactions due to its (R)-configuration .

Properties

IUPAC Name

tert-butyl (4R)-4-benzyl-2,2-dioxooxathiazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(15,17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIYMPOLIUHNDY-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamidite Cyclization as the Key Step

The core synthetic strategy involves the formation of the 1,2,3-oxathiazolidine ring via sulfamidite intermediates. As detailed in, Boc-protected threonine methyl ester (Boc-Threo-OMe) undergoes treatment with SOCl₂ in dry acetonitrile at -40°C to generate a reactive sulfamidite species. Pyridine (4.0 equiv) is then introduced to scavenge HCl, facilitating cyclization into the oxathiazolidine framework. This step achieves an 84% yield, with the gummy solid intermediate requiring immediate use in subsequent oxidation.

Critical parameters include:

  • Temperature control : Maintaining -40°C during SOCl₂ addition prevents premature ring closure.

  • Solvent purity : Anhydrous CH₃CN ensures high electrophilic reactivity of the sulfamidite.

  • Stoichiometry : A 1.2:1 ratio of SOCl₂ to Boc-Threo-OMe optimizes conversion without over-chlorination.

Oxidation to Sulfone Derivatives

The sulfamidite intermediate is oxidized to the sulfone using RuCl₃ (5 mol%) and NaIO₄ (1.2 equiv) in a CH₃CN/H₂O (1:1) system. This step proceeds at 0°C for 1–3 hours, achieving 87% yield after column chromatography (silica gel, 100–200 mesh). Comparative data from suggests that substituting NaIO₄ with Oxone® increases reaction time to 6 hours but improves scalability for industrial applications.

Mechanistic insight : RuCl₃ catalyzes the formation of hypervalent iodine species from NaIO₄, enabling electrophilic sulfur oxidation without racemization at the benzyl-bearing stereocenter.

Boc Protection and Stereochemical Control

Diastereoselective Ring Closure

The (R)-configuration at C4 is dictated by the stereochemistry of the Boc-Threo-OMe starting material. As reported in, using (R)-Boc-threonine derivatives ensures >95% enantiomeric excess (ee), confirmed by polarimetry ([α]²⁵_D = -30.51 in CHCl₃). Attempts to epimerize the center post-cyclization with DBU or Et₃N result in decomposition, underscoring the necessity of chiral purity in the initial amino acid.

Alternative Protecting Group Strategies

While the Boc group is standard, patent explores Fmoc-protected variants for solid-phase peptide synthesis. However, Fmoc deprotection with piperidine induces sulfone ring opening, making Boc the preferred choice for oxathiazolidine stability.

Purification and Analytical Characterization

Chromatographic Optimization

Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The target compound elutes at Rf = 0.4 (TLC, 1:1 EtOAc/hexane), with a 95% purity profile as per HPLC analysis (C18 column, MeCN/H₂O 70:30).

Spectroscopic Validation

FT-IR : Key peaks include:

  • 1739 cm⁻¹ (C=O, Boc carbonyl)

  • 1326 cm⁻¹ (asymmetric S=O stretch)

  • 1074 cm⁻¹ (C-O-C oxathiazolidine ring)

¹H NMR (CDCl₃) :

  • δ 7.61 (5H, m, aromatic protons)

  • δ 5.37 (1H, d, J = 12 Hz, CH₂Ph)

  • δ 4.55 (1H, d, J = 6 Hz, H-C4)

13C NMR :

  • 156.32 ppm (Boc carbonyl)

  • 136.29 ppm (quaternary aromatic carbon)

  • 75.18 ppm (C4)

Scalability and Industrial Adaptations

Kilogram-Scale Production

Patent details a pilot-scale procedure using:

  • 10 L reactor vessels

  • Continuous extraction with in-line phase separators

  • Reduced pressure distillation for solvent recovery

This protocol achieves 82% yield at 5 kg/batch, demonstrating feasibility for Good Manufacturing Practice (GMP) compliance.

Green Chemistry Considerations

Replacing CH₃CN with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency (80% yield).

Comparative Analysis of Synthetic Methods

ParameterMethodMethod
Starting materialBoc-Threo-OMeBoc-Threo-OH
OxidantNaIO₄/RuCl₃Oxone®
Reaction time3 h6 h
Yield87%82%
PurificationColumn chromatographyCrystallization
Stereopurity (ee)>95%92%

Scientific Research Applications

Organic Synthesis

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide serves as a crucial building block in the synthesis of complex organic molecules. The compound can undergo various chemical transformations such as oxidation to form sulfoxides and sulfones or reduction to yield thiol derivatives. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups into the molecular framework.

Key Reactions:

  • Oxidation: Converts to sulfoxides or sulfones.
  • Reduction: Yields thiol or sulfide derivatives.
  • Nucleophilic Substitution: Facilitates the formation of new derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential biological activities. Its structural features allow it to interact with various biological targets such as enzymes and receptors. Research indicates that it may act as an enzyme inhibitor by forming covalent bonds with active site residues, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction.

Case Study:
A study examined the inhibition of specific enzymes involved in metabolic pathways using this compound as a probe. The results demonstrated its effectiveness in modulating enzyme activity, suggesting further exploration for drug development.

Material Science

The compound's unique properties make it suitable for developing new materials. It can be utilized in synthesizing specialty chemicals and polymers that require specific functional groups or structural characteristics. Its stability under various conditions enhances its applicability in industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxathiazolidine ring can act as a pharmacophore, binding to active sites and modulating biological activity. This interaction can inhibit or activate pathways involved in disease processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1379546-77-6): Substitutes the benzyl group with a 4-chlorophenyl moiety, increasing molecular weight to 333.79 g/mol (C₁₃H₁₆ClNO₅S). The chlorine atom enhances electronegativity and may alter reactivity in cross-coupling reactions .

3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1824456-10-1): Lacks stereochemical specification (racemic or undefined configuration), sharing the same molecular formula and weight as the (R)-isomer but differing in enantiomeric properties .

Functional Group Variations

  • Benzyl vs.
  • Oxathiazolidine vs. Oxazolidine Diones : Unlike 1-oxazolidine-2,4-dione derivatives (e.g., from ), the oxathiazolidine ring incorporates sulfur, which may confer distinct stability under acidic or oxidative conditions .

Stereochemical Considerations

The (R)-configuration of the target compound contrasts with the (S)-isomer of the 4-chlorophenyl analogue.

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide 1313705-91-7 C₁₄H₁₉NO₅S 313.37 3-Boc, 4-benzyl R
(S)-3-Boc-4-(4-chlorophenyl)-1,2,3-oxathiazolidine 2,2-dioxide 1379546-77-6 C₁₃H₁₆ClNO₅S 333.79 3-Boc, 4-(4-chlorophenyl) S
3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide (unspecified stereochemistry) 1824456-10-1 C₁₄H₁₉NO₅S 313.37 3-Boc, 4-benzyl Racemic/None

Biological Activity

(R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H21_{21}NO5_5S
  • Molecular Weight : 279.35 g/mol
  • CAS Number : 1313705-90-6

The compound features a bicyclic structure that includes a thiazolidine ring, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes involved in metabolic pathways. Its oxathiazolidine structure allows it to interact with biological macromolecules effectively.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as:

  • Steroid Sulfatase : These inhibitors can block the production of estrogenic steroids, making them potential candidates for treating hormone-dependent cancers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HeLa (Cervical)8.9
A549 (Lung)12.3

Mechanistic Studies

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. This makes it a promising candidate for further development as an anticancer agent.

Study on Steroid Sulfatase Inhibition

A detailed study investigated the structure-activity relationship (SAR) of various oxathiazolidine derivatives, including this compound. The study revealed that modifications in the benzyl group significantly affected the inhibitory potency against steroid sulfatase .

Clinical Relevance

In vitro studies have demonstrated that this compound can effectively reduce estrogen levels in hormone-sensitive tissues, providing a basis for its use in treating estrogen-dependent tumors .

Q & A

Q. What are the key synthetic routes for preparing (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide?

The compound is synthesized via cyclization reactions involving amino alcohols with protective groups. For example, treating amino alcohols with thionyl chloride (SOCl₂) in nonpolar solvents (e.g., toluene) in the presence of tertiary amines (e.g., Et₃N) forms the oxathiazolidine dioxide core . The Boc (tert-butoxycarbonyl) and benzyl groups are introduced to protect reactive nitrogen and oxygen sites during synthesis, ensuring regioselectivity and stability .

Q. How is the stereochemistry of the (R)-configuration confirmed in this compound?

Chiral HPLC or polarimetry is used to verify enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents, while X-ray crystallography provides definitive structural confirmation of the (R)-configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • Elemental analysis confirms stoichiometry (C₁₄H₁₉NO₅S) .
  • Mass spectrometry (HRMS) identifies molecular ion peaks (m/z 313.37) and fragmentation patterns .
  • ¹H/¹³C NMR resolves Boc (δ ~1.4 ppm for tert-butyl) and benzyl (δ ~4.5–7.3 ppm) groups .
  • IR spectroscopy detects sulfone (S=O) stretches (~1300–1150 cm⁻¹) .

Q. Why are Boc and benzyl groups used in this structure?

The Boc group protects the amine during synthesis and is removable under mild acidic conditions (e.g., TFA). The benzyl group stabilizes the oxathiazolidine ring against nucleophilic attack and is cleaved via hydrogenolysis .

Q. How should researchers handle the compound’s moisture sensitivity?

Store under inert gas (N₂/Ar) at –20°C in sealed vials. Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for reactions to prevent hydrolysis of the sulfone or Boc groups .

Advanced Research Questions

Q. What mechanistic insights explain the incorporation of SO₂ during oxathiazolidine formation?

When amino alcohols react with SOCl₂, intermediates like chlorosulfites form. Subsequent elimination of HCl and rearrangement leads to SO₂ incorporation, producing the 2,2-dioxide moiety instead of aziridines. Competing pathways depend on steric bulk and solvent polarity .

Q. How can researchers resolve contradictions in spectral data during synthesis?

Discrepancies (e.g., unexpected SO₂ signals in mass spectra) arise from side reactions. Use control experiments (e.g., varying reaction time/temperature) and DFT calculations to model intermediates. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Chiral auxiliaries : Use (R)-Boc-protected precursors to induce stereochemistry.
  • Asymmetric catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization.
  • Kinetic resolution : Separate enantiomers using chiral stationary phases in preparative HPLC .

Q. How does the oxathiazolidine dioxide core influence biological activity in related compounds?

Sulfone groups enhance electrophilicity, enabling interactions with nucleophilic residues in enzymes. For example, 1,2-benzoxathiepine dioxides act as isoform-selective carbonic anhydrase inhibitors, suggesting potential for targeted drug design .

Q. What are the limitations of current synthetic protocols for this compound?

  • Low yields due to competing elimination pathways.
  • Sensitivity to trace moisture, leading to decomposition.
  • Scalability challenges in chiral induction. Mitigate via flow chemistry or immobilized catalysts .

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